molecular formula C22H28O3Si B14808539 rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid

rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid

Cat. No.: B14808539
M. Wt: 368.5 g/mol
InChI Key: JRATUHBITGAWHJ-QZTJIDSGSA-N
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Description

rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid: is a complex organic compound characterized by its cyclopropyl group and tert-butyldiphenylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, the introduction of the tert-butyldiphenylsilyl-protected hydroxyl group, and the final acetic acid functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)propionic acid
  • rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)butyric acid

Comparison: Compared to similar compounds, rel-2-((1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is unique due to its specific acetic acid functional group. This functional group imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H28O3Si

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(1R,2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)/t17-,18-/m1/s1

InChI Key

JRATUHBITGAWHJ-QZTJIDSGSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]3CC(=O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O

Origin of Product

United States

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